molecular formula C10H15ClO2S B13269825 Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride

Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride

Cat. No.: B13269825
M. Wt: 234.74 g/mol
InChI Key: ZJDZMVUOIBKMGH-UHFFFAOYSA-N
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Description

Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses. Its molecular formula is C10H15ClO2S, and it has a molecular weight of 234.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride typically involves the reaction of tricyclo[5.2.1.0,2,6]decane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:

    Step 1: Preparation of tricyclo[5.2.1.0,2,6]decane through a series of cyclization reactions.

    Step 2: Reaction with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and mild bases (triethylamine).

    Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate).

Major Products:

Scientific Research Applications

Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its stability and reactivity under various conditions make it valuable for a wide range of applications .

Properties

Molecular Formula

C10H15ClO2S

Molecular Weight

234.74 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]decane-8-sulfonyl chloride

InChI

InChI=1S/C10H15ClO2S/c11-14(12,13)10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2

InChI Key

ZJDZMVUOIBKMGH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2CC3S(=O)(=O)Cl

Origin of Product

United States

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